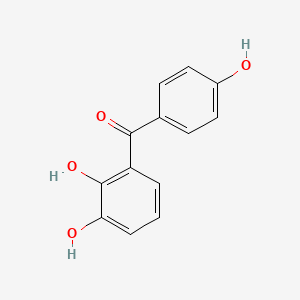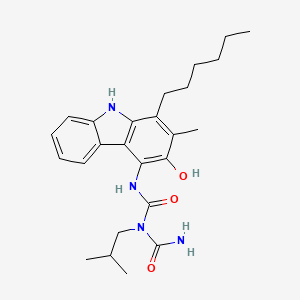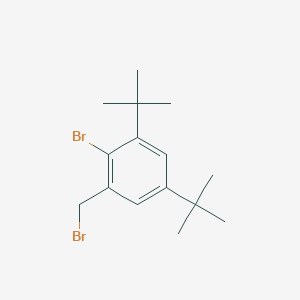![molecular formula C21H34O3 B14277834 2-[2-(Decyloxy)phenoxy]oxane CAS No. 139394-72-2](/img/structure/B14277834.png)
2-[2-(Decyloxy)phenoxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Decyloxy)phenoxy]oxane is an organic compound that belongs to the class of ethers It is characterized by the presence of a decyloxy group attached to a phenoxy group, which is further connected to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Decyloxy)phenoxy]oxane typically involves the reaction of decyloxyphenol with an appropriate oxane derivative. One common method is the Williamson ether synthesis, where decyloxyphenol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the reaction can be catalyzed by phase-transfer catalysts to improve the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Decyloxy)phenoxy]oxane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated or aminated phenoxy derivatives
Aplicaciones Científicas De Investigación
2-[2-(Decyloxy)phenoxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(Decyloxy)phenoxy]oxane involves its interaction with specific molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms . It may also inhibit certain enzymes, leading to the disruption of metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyethanol: An ether alcohol with similar antimicrobial properties.
Phenoxyacetic acid: A compound with herbicidal activity.
Phenoxybenzene: Used in the synthesis of various organic compounds.
Uniqueness
2-[2-(Decyloxy)phenoxy]oxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its long decyloxy chain provides hydrophobic characteristics, making it suitable for applications where such properties are desired. Additionally, the presence of the oxane ring can influence its reactivity and interaction with other molecules, setting it apart from other phenoxy derivatives .
Propiedades
Número CAS |
139394-72-2 |
|---|---|
Fórmula molecular |
C21H34O3 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2-(2-decoxyphenoxy)oxane |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-12-17-22-19-14-9-10-15-20(19)24-21-16-11-13-18-23-21/h9-10,14-15,21H,2-8,11-13,16-18H2,1H3 |
Clave InChI |
YDKPUWUNXKOPGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=CC=C1OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





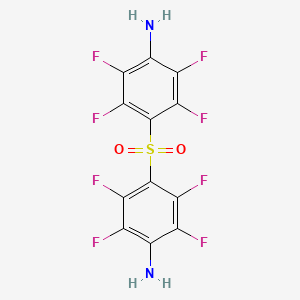
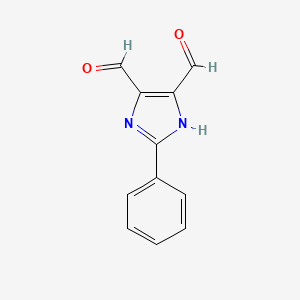
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)

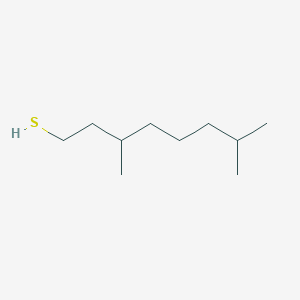
![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)
![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)
![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
